molecular formula C12H25N B14332534 Dodec-5-EN-1-amine CAS No. 106344-54-1

Dodec-5-EN-1-amine

Cat. No.: B14332534
CAS No.: 106344-54-1
M. Wt: 183.33 g/mol
InChI Key: VTDBSMDIIGPVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodec-5-EN-1-amine is an organic compound characterized by a twelve-carbon chain with a double bond at the fifth position and an amine group at the first position. This compound belongs to the class of alkenes and amines, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodec-5-EN-1-amine can be synthesized through several methods. One common approach involves the reaction of 1-dodecene with ammonia in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the reaction. Another method involves the reduction of dodec-5-EN-1-nitrile using hydrogen gas and a metal catalyst such as palladium or nickel.

Industrial Production Methods: In industrial settings, the production of this compound often involves the oligomerization of ethylene followed by amination. The Shell Higher Olefin Process (SHOP) is one such method where ethylene is oligomerized using a nickel catalyst, and the resulting olefins are then aminated to produce the desired amine .

Chemical Reactions Analysis

Types of Reactions: Dodec-5-EN-1-amine undergoes various chemical reactions, including:

    Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: The nitrile group in dodec-5-EN-1-nitrile can be reduced to form this compound using hydrogen gas and a metal catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

    Reduction: Hydrogen gas (H₂), palladium (Pd) or nickel (Ni) catalysts

    Substitution: Alkyl halides (e.g., bromoethane)

Major Products Formed:

    Oxidation: Epoxides, diols

    Reduction: this compound

    Substitution: Alkylated amines

Scientific Research Applications

Dodec-5-EN-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound derivatives are used in the study of biological processes and as building blocks for bioactive molecules.

    Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals

Mechanism of Action

The mechanism of action of Dodec-5-EN-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their structure and function. The double bond in the compound can also participate in addition reactions, further modifying its activity. These interactions can affect cellular processes, enzyme activity, and signal transduction pathways .

Comparison with Similar Compounds

    1-Dodecene: An alkene with a similar carbon chain but without the amine group.

    Dodec-1-ene: Another isomer of dodecene with the double bond at the first position.

    Hex-5-en-1-amine: A shorter chain analogue with similar functional groups.

Uniqueness: Dodec-5-EN-1-amine is unique due to the presence of both an amine group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from other similar compounds .

Properties

CAS No.

106344-54-1

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

dodec-5-en-1-amine

InChI

InChI=1S/C12H25N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8H,2-6,9-13H2,1H3

InChI Key

VTDBSMDIIGPVJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.